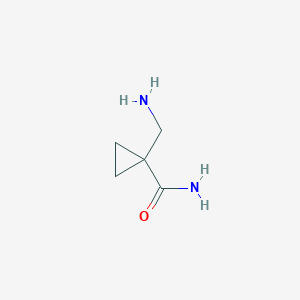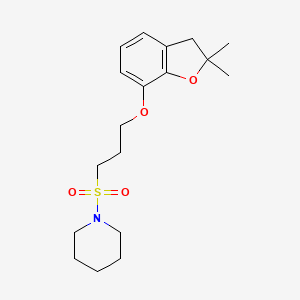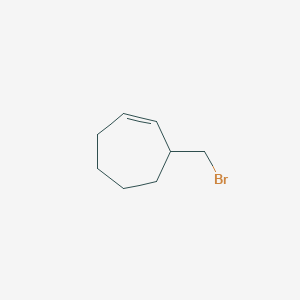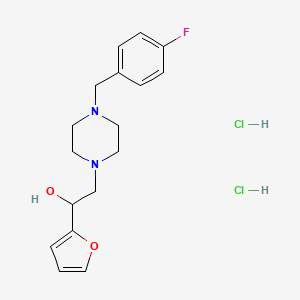
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals . The compound also has a carboxamide group, which is often found in drug molecules due to its ability to form hydrogen bonds with biological targets .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, the synthesis of 1,2,4-triazole-containing scaffolds, which are similar to the structure of the compound , has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Antimicrobial Properties
A study on the antimicrobial properties of quinazolinone and thiazolidinone derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, highlighted their effectiveness against various bacterial and fungal species such as Escherichia coli and Candida albicans (Desai et al., 2011).
Radioligand Potential for Imaging
A study investigated derivatives of quinoline-2-carboxamide as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), suggesting their use in in vivo imaging for medical purposes (Matarrese et al., 2001).
Antibacterial Quinolones
Research into novel antibacterial 8-chloroquinolone derivatives, similar to the chemical structure of interest, showed highly potent antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Fluoroquinolone-Based Antibacterial Agents
Synthesis of fluoroquinolone-based thiazolidinones demonstrated antibacterial and antifungal activities, hinting at the potential therapeutic applications of similar compounds (Patel & Patel, 2010).
Drug Metabolism Studies
In a study on the metabolism of a novel orexin receptor antagonist, compounds with structural similarities to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated, providing insights into their pharmacokinetic profiles (Renzulli et al., 2011).
Cystic Fibrosis Treatment Potential
Research into quinolinone-3-carboxamides led to the discovery of VX-770 (ivacaftor), a potent CFTR potentiator used in the treatment of cystic fibrosis, showcasing the therapeutic potential of related compounds (Hadida et al., 2014).
Anti-Inflammatory and Immunomodulatory Effects
A study identified various derivatives of gatifloxacin, structurally related to the compound of interest, as having potent anti-inflammatory and immunomodulatory effects, in addition to antibacterial activity (Sultana et al., 2013).
Kinase Inhibitor Development
Derivatives of dihydroquinoline were explored as kinase inhibitors, demonstrating potential in cancer treatment and signaling pathway modulation (Schroeder et al., 2009).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The presence of a carboxamide group and aromatic rings in the compound suggests that it could form strong interactions with biological targets .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXRCXGMRDBJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)
![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)



